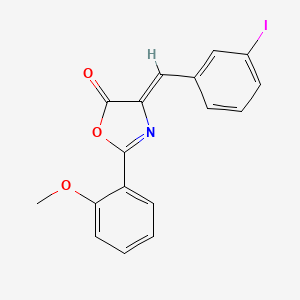
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTT, is a thiazolidinone derivative that has gained attention in recent years due to its potential applications in scientific research. DMTT has been shown to possess various bioactive properties, including anti-inflammatory, antioxidant, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to activate the Nrf2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as TNF-α and IL-6 in vitro and in vivo. 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its versatility in various scientific research fields. It has been shown to possess various bioactive properties, making it a potential candidate for the development of new drugs. However, one of the limitations of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research fields, and there are several future directions that can be explored. One potential direction is the development of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the use of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a chemopreventive agent for cancer. Additionally, further studies can be conducted to elucidate the mechanism of action of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential applications in other scientific research fields.
Conclusion:
In conclusion, 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that possesses various bioactive properties, including anti-inflammatory, antioxidant, and anticancer activities. It can be synthesized by the reaction of 2,3-dimethylaniline, 4-methylbenzaldehyde, and thiourea in the presence of glacial acetic acid. 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in various scientific research fields, and further studies can be conducted to explore its full potential. The limitations of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one include its limited solubility in water, which can make it difficult to use in certain experiments.
Eigenschaften
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS2/c1-12-7-9-15(10-8-12)11-17-18(21)20(19(22)23-17)16-6-4-5-13(2)14(16)3/h4-11H,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRLUUKOBZLYPX-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-chlorobenzyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4737673.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4737678.png)

![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4737705.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide](/img/structure/B4737711.png)


![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4737723.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4737733.png)
![1-(4-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4737735.png)
![8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4737756.png)
